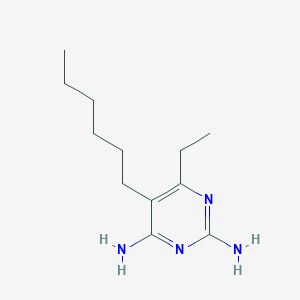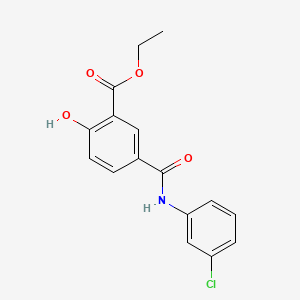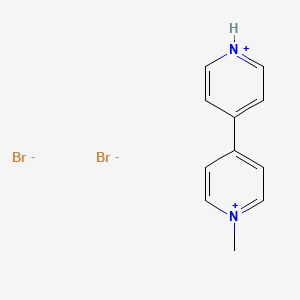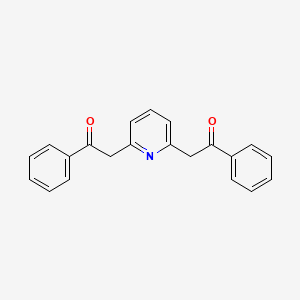![molecular formula C9H12N5O8P B14665737 [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 36792-48-0](/img/structure/B14665737.png)
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide derivative. It is structurally related to uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the presence of an azido group, which can be used for various biochemical applications.
准备方法
The synthesis of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine, a nucleoside composed of uracil and ribose.
Azidation: The hydroxyl group at the 4-position of the ribose is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Phosphorylation: The 5’-hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Phosphorylation: The compound can undergo further phosphorylation to form diphosphate or triphosphate derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and phosphorylating agents. Major products formed from these reactions include amino derivatives and phosphorylated compounds.
科学研究应用
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleotide analogs.
Biology: The compound is used in studies involving RNA synthesis and function.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. The azido group can be reduced to an amino group, which can then participate in further biochemical reactions. The compound targets enzymes involved in nucleotide synthesis and metabolism, disrupting normal cellular processes.
相似化合物的比较
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Uridine monophosphate: Lacks the azido group and is a standard nucleotide used in RNA synthesis.
Cytidine monophosphate: Contains a cytosine base instead of uracil.
Thymidine monophosphate: Contains a thymine base and is used in DNA synthesis.
These similar compounds differ in their base components and functional groups, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
36792-48-0 |
|---|---|
分子式 |
C9H12N5O8P |
分子量 |
349.19 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-6-7(16)4(3-21-23(18,19)20)22-8(6)14-2-1-5(15)11-9(14)17/h1-2,4,6-8,16H,3H2,(H,11,15,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
InChI 键 |
KTGVVHTZTJKEMM-XVFCMESISA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N=[N+]=[N-] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


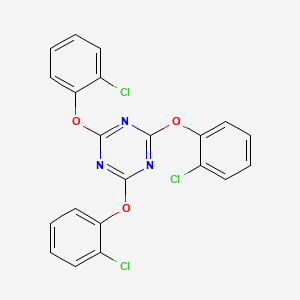
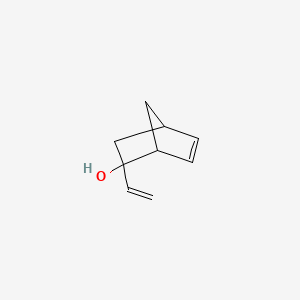
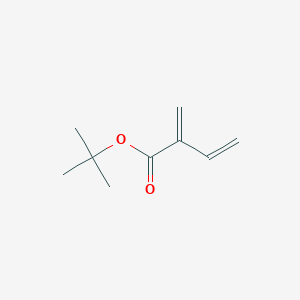
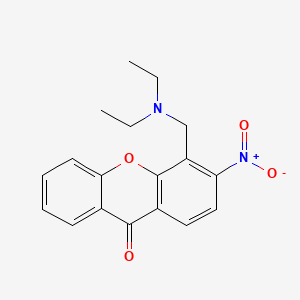
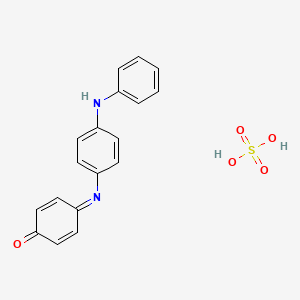

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
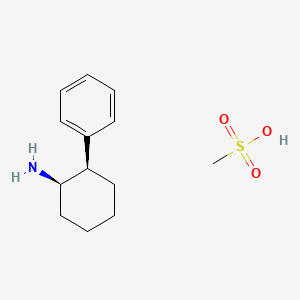
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
